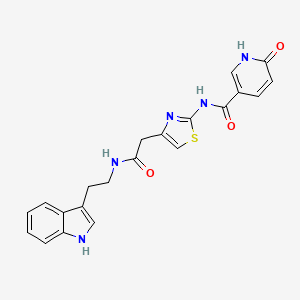
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several interesting functional groups, including an indole, a thiazole, and a dihydropyridine. Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals . Thiazoles are sulfur and nitrogen-containing heterocycles that are also found in many biologically active compounds . Dihydropyridines are often used in medicine for their calcium channel blocking activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The indole and thiazole rings are aromatic, which would contribute to the compound’s stability and may influence its reactivity .Scientific Research Applications
Antibacterial Activity
This compound has shown promise in the treatment of bacterial diseases, particularly against strains that have developed antibiotic resistance. It has been reported to exhibit activity against Staphylococcus aureus , including methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis . The compound’s ability to inhibit biofilm formation is also significant, as biofilms are known to contribute to antibiotic resistance .
Antifungal Applications
The indole moiety within the compound’s structure suggests potential antifungal properties. Historically, indole derivatives have been effective against a range of fungal infections, both systemic and superficial. This compound could be part of new treatments for fungal diseases, which are becoming increasingly problematic due to drug resistance .
Anticancer Potential
Certain derivatives of this compound have displayed significant antiproliferative activities against various cancer cell lines. This indicates that the compound could be used in the development of new anticancer drugs, potentially offering a new avenue for cancer treatment .
Antiviral Therapy
The structural similarity of this compound to other molecules used in SARS-CoV-2 treatment trials suggests potential antiviral applications. Its ability to interact with viral proteins or replication mechanisms could make it a candidate for treating emerging viral infections .
Anti-Inflammatory Properties
Compounds with an indole core have been associated with anti-inflammatory effects. Given the structural features of this compound, it may possess anti-inflammatory properties that could be beneficial in the treatment of chronic inflammatory diseases .
Enzyme Inhibition
The compound has been studied for its ability to bind to and inhibit enzymes that are crucial for bacterial cell division. This enzyme inhibition is a key target for developing novel antibacterial agents, making the compound a valuable tool in the fight against drug-resistant bacterial infections .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-18-6-5-14(11-24-18)20(29)26-21-25-15(12-30-21)9-19(28)22-8-7-13-10-23-17-4-2-1-3-16(13)17/h1-6,10-12,23H,7-9H2,(H,22,28)(H,24,27)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELSKXAGWOKYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

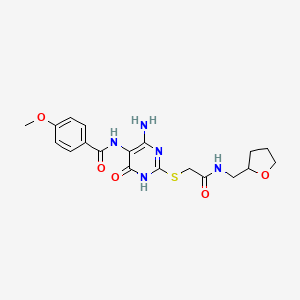
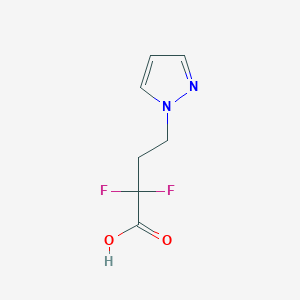
![1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2969637.png)
![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)
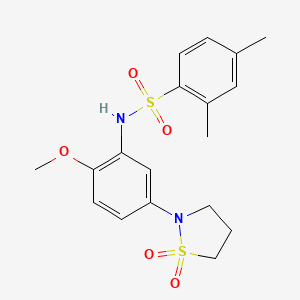
![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)

![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)
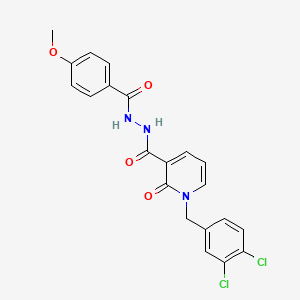
![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2969651.png)
![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)